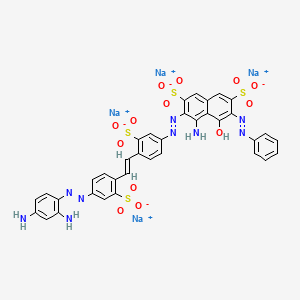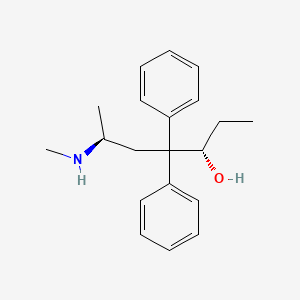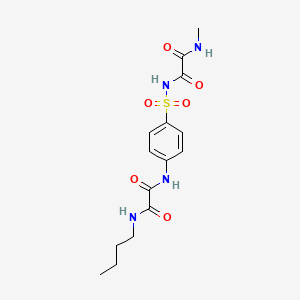
2-(4-Chloro-2,5-dimethoxyphenyl)-N-(3,4,5-trimethoxybenzyl)ethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
C30-nbome est un membre de la famille des NBOMe, une classe de stimulants synthétiques puissants et d'hallucinogènes. Ces composés sont des analogues de la famille des médicaments phénéthylamines 2C, synthétisés à l'origine par Alexander Shulgin. Les composés NBOMe contiennent un substituant N-(2-méthoxy)benzyle, ce qui augmente considérablement leur affinité pour les récepteurs de la sérotonine, en particulier le récepteur 5-HT2A .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de C30-nbome implique généralement la réaction d'un composé 2C avec un halogénure de méthoxybenzyle en milieu basique. La réaction se déroule par substitution nucléophile, où le groupe amine du composé 2C attaque le carbone électrophile de l'halogénure de méthoxybenzyle, formant le dérivé NBOMe .
Méthodes de production industrielle
La production industrielle de composés NBOMe, y compris C30-nbome, implique souvent une synthèse à grande échelle utilisant des réacteurs automatisés et des mesures strictes de contrôle de la qualité. Le processus comprend des étapes de purification telles que la recristallisation et la chromatographie pour garantir la pureté et la puissance du produit final .
Analyse Des Réactions Chimiques
Types de réactions
C30-nbome subit diverses réactions chimiques, notamment :
Oxydation : Cette réaction peut être effectuée à l'aide d'agents oxydants comme le permanganate de potassium ou le trioxyde de chrome.
Réduction : Les réactions de réduction impliquent généralement des réactifs comme l'hydrure de lithium et d'aluminium ou le borohydrure de sodium.
Substitution : Les réactions de substitution nucléophile sont courantes, où le groupe méthoxy peut être remplacé par d'autres nucléophiles.
Réactifs et conditions courants
Oxydation : Permanganate de potassium en conditions acides ou neutres.
Réduction : Hydrure de lithium et d'aluminium dans l'éther sec.
Substitution : Halogénures de méthoxybenzyle en présence d'une base comme l'hydroxyde de sodium.
Principaux produits
Les principaux produits de ces réactions comprennent diverses phénéthylamines substituées, qui peuvent présenter différentes propriétés pharmacologiques selon les substituants introduits .
Applications de la recherche scientifique
C30-nbome a plusieurs applications de recherche scientifique :
Chimie : Utilisé comme étalon de référence en chimie analytique pour la détection et la quantification des composés NBOMe.
Biologie : Étudié pour ses effets sur les récepteurs de la sérotonine et son potentiel en tant qu'outil pour comprendre les interactions récepteur-ligand.
Médecine : Enquêté pour ses effets thérapeutiques potentiels et son rôle en neuropharmacologie.
Industrie : Utilisé dans le développement de nouvelles substances psychoactives et pour l'analyse médico-légale.
Mécanisme d'action
C30-nbome exerce ses effets principalement par sa forte affinité pour le récepteur de la sérotonine 5-HT2A. Il agit comme un agoniste total, conduisant à l'activation de ce récepteur et aux voies de signalisation en aval subséquentes. Cette activation entraîne une altération de la perception, de l'humeur et de la cognition, caractéristique des composés hallucinogènes .
Applications De Recherche Scientifique
C30-nbome has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for the detection and quantification of NBOMe compounds.
Biology: Studied for its effects on serotonin receptors and its potential as a tool for understanding receptor-ligand interactions.
Medicine: Investigated for its potential therapeutic effects and its role in neuropharmacology.
Industry: Utilized in the development of new psychoactive substances and for forensic analysis.
Mécanisme D'action
C30-nbome exerts its effects primarily through its high affinity for the serotonin 5-HT2A receptor. It acts as a full agonist, leading to the activation of this receptor and subsequent downstream signaling pathways. This activation results in altered perception, mood, and cognition, characteristic of hallucinogenic compounds .
Comparaison Avec Des Composés Similaires
Composés similaires
- 25I-NBOMe
- 25B-NBOMe
- 25C-NBOMe
Comparaison
C30-nbome est unique en raison de son motif de substitution spécifique, qui confère une puissance et une sélectivité plus élevées pour le récepteur 5-HT2A par rapport à ses analogues. Bien que tous les composés NBOMe partagent un mécanisme d'action commun, les différences dans leur structure chimique peuvent entraîner des variations dans leurs effets pharmacologiques et leurs profils de toxicité .
Propriétés
Numéro CAS |
1445574-98-0 |
|---|---|
Formule moléculaire |
C20H26ClNO5 |
Poids moléculaire |
395.9 g/mol |
Nom IUPAC |
2-(4-chloro-2,5-dimethoxyphenyl)-N-[(3,4,5-trimethoxyphenyl)methyl]ethanamine |
InChI |
InChI=1S/C20H26ClNO5/c1-23-16-11-15(21)17(24-2)10-14(16)6-7-22-12-13-8-18(25-3)20(27-5)19(9-13)26-4/h8-11,22H,6-7,12H2,1-5H3 |
Clé InChI |
ZQYYVTABADQBTJ-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=CC(=C1OC)OC)CNCCC2=CC(=C(C=C2OC)Cl)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


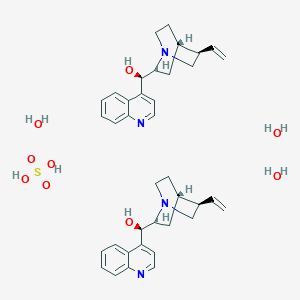

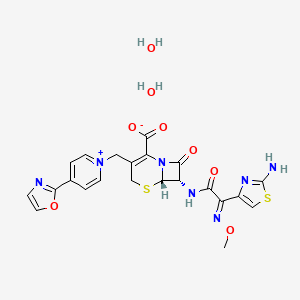
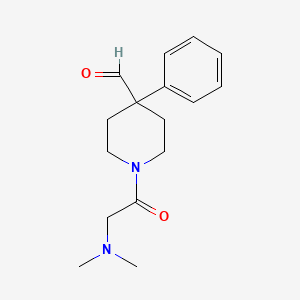

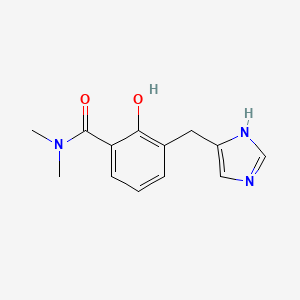
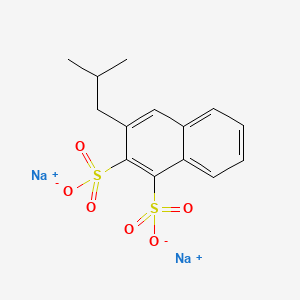



![N-[[10-[2-(4-methylpiperazin-1-yl)ethyl]acridin-9-ylidene]amino]-1,3-thiazol-2-amine;pentahydrochloride](/img/structure/B12749274.png)
